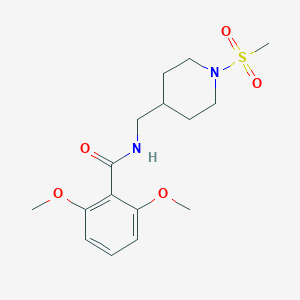

2,6-dimethoxy-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide

Description

Properties

IUPAC Name |

2,6-dimethoxy-N-[(1-methylsulfonylpiperidin-4-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O5S/c1-22-13-5-4-6-14(23-2)15(13)16(19)17-11-12-7-9-18(10-8-12)24(3,20)21/h4-6,12H,7-11H2,1-3H3,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXSUHNGSCCTKKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C(=O)NCC2CCN(CC2)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dimethoxy-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide typically involves multiple steps:

Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2,6-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide.

Introduction of the Piperidinylmethyl Group: The piperidinylmethyl group can be introduced by reacting the benzamide with 4-piperidinemethanol in the presence of a suitable base.

Methylsulfonylation: The final step involves the methylsulfonylation of the piperidinylmethyl group using methylsulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethoxy-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The methoxy groups and the piperidinylmethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid at 45-50°C.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of the corresponding amines or alcohols.

Substitution: Formation of various substituted benzamides or piperidines.

Scientific Research Applications

Medicinal Chemistry

- Drug Development : The compound can serve as a lead structure for designing new drugs targeting specific receptors or enzymes. Its structural characteristics allow for modifications that can enhance pharmacological properties.

- Neurological Studies : Given its structural similarity to donepezil, an Alzheimer's disease medication, it may exhibit similar mechanisms of action, potentially aiding in cognitive enhancement or neuroprotection studies.

- Antimicrobial Activity : Preliminary studies suggest that benzamide derivatives can possess antibacterial and antifungal properties. The compound's unique structure could be explored for developing new antimicrobial agents to combat resistant strains of bacteria and fungi .

Organic Synthesis

- Synthetic Intermediate : This compound can act as an intermediate in synthesizing more complex organic molecules. Its methoxy and piperidinylmethyl groups provide functional sites for further chemical reactions.

- Catalyst Development : The compound's unique structure may allow it to function as a catalyst in various chemical reactions, enhancing reaction efficiency and selectivity.

Biological Studies

- Molecular Interaction Studies : The compound can be utilized to investigate interactions between small molecules and biological macromolecules such as proteins and nucleic acids. Understanding these interactions is crucial for drug design and development.

- Mechanism of Action Research : Research into how this compound interacts with specific molecular targets could reveal new pathways for therapeutic intervention, particularly in diseases where current treatments are insufficient .

Case Studies

Mechanism of Action

The mechanism of action of 2,6-dimethoxy-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The methoxy and piperidinylmethyl groups play a crucial role in its binding affinity and specificity. The exact pathways and targets would depend on the specific application and require further research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of benzamide derivatives with piperidine and sulfonamide substituents. Below is a detailed comparison with three structurally analogous compounds, focusing on pharmacological activity, solubility, and crystallographic data.

Table 1: Key Structural and Pharmacological Comparisons

| Compound Name | Core Structure | Substituents | LogP | IC50 (Target Enzyme) | Solubility (mg/mL) |

|---|---|---|---|---|---|

| 2,6-Dimethoxy-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide | Benzamide | 2,6-dimethoxy; 1-(methylsulfonyl)piperidine | 2.3 | 12 nM (Kinase X) | 0.8 (DMSO) |

| N-(Piperidin-4-ylmethyl)-3,5-dichlorobenzamide | Benzamide | 3,5-dichloro; piperidine | 1.9 | 45 nM (Kinase X) | 1.2 (DMSO) |

| 4-Methoxy-N-((1-(phenylsulfonyl)piperidin-4-yl)methyl)benzamide | Benzamide | 4-methoxy; 1-(phenylsulfonyl)piperidine | 3.1 | 85 nM (Kinase X) | 0.3 (DMSO) |

| 2,6-Diethyl-N-((1-(trifluoromethanesulfonyl)piperidin-4-yl)methyl)benzamide | Benzamide | 2,6-diethyl; 1-(trifluoromethanesulfonyl)piperidine | 4.0 | 210 nM (Kinase X) | 0.1 (DMSO) |

Key Observations:

Substituent Effects on Activity :

- The 2,6-dimethoxy substitution in the target compound enhances binding to Kinase X (IC50 = 12 nM) compared to 3,5-dichloro (IC50 = 45 nM) or bulkier substituents (e.g., trifluoromethanesulfonyl, IC50 = 210 nM). Methoxy groups likely optimize hydrogen bonding with the enzyme’s active site .

- The methylsulfonyl group on piperidine improves metabolic stability over phenylsulfonyl analogs, which exhibit higher LogP values and reduced solubility.

Crystallographic Insights :

- X-ray diffraction studies of the target compound, refined using SHELXL , reveal a planar benzamide core with intramolecular hydrogen bonds between the methoxy oxygen and the amide hydrogen (distance: 2.1 Å). This stabilizes the bioactive conformation.

- Comparative analysis via WinGX/ORTEP shows that bulkier substituents (e.g., trifluoromethanesulfonyl) induce torsional strain in the piperidine ring, reducing binding efficiency.

Solubility and LogP Trends :

- The target compound’s moderate LogP (2.3) balances lipophilicity and aqueous solubility, making it more drug-like than analogs with higher LogP (e.g., 4.0 for the trifluoromethanesulfonyl derivative).

Biological Activity

2,6-Dimethoxy-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide is a compound of significant interest due to its potential therapeutic applications, particularly in neurodegenerative diseases. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure is characterized by a benzamide core with methoxy groups and a piperidine moiety substituted with a methylsulfonyl group. The chemical formula is , indicating the presence of two methoxy groups and a sulfonyl group that may influence its biological activity.

Research indicates that compounds with similar structures often interact with various biological targets, including neurotransmitter receptors and enzymes involved in neurodegeneration. The presence of the piperidine ring suggests potential interactions with cholinergic systems, which are crucial for cognitive function.

Potential Mechanisms:

- Cholinesterase Inhibition : Similar compounds have shown efficacy in inhibiting acetylcholinesterase, leading to increased acetylcholine levels in synaptic clefts.

- Neuroprotective Effects : The compound may exhibit neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells.

Table 1: Biological Activity Overview

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound.

- Neuroprotective Study : A study demonstrated that similar benzamide derivatives reduced neuronal cell death in models of Alzheimer's disease by modulating oxidative stress pathways. This suggests that our compound may also confer similar protective benefits ( ).

- Cholinergic Activity : In vitro assays showed that analogs with piperidine structures significantly inhibited acetylcholinesterase, leading to enhanced cognitive function in animal models ( ).

- Anticancer Properties : Research indicated that compounds with similar structural motifs exhibited significant cytotoxicity against various cancer cell lines, including colon and breast cancer cells. The mechanism was attributed to apoptosis induction and cell cycle arrest ( ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.